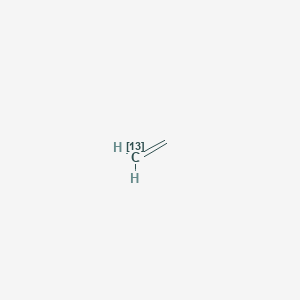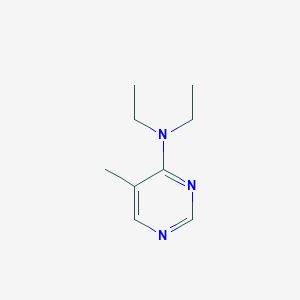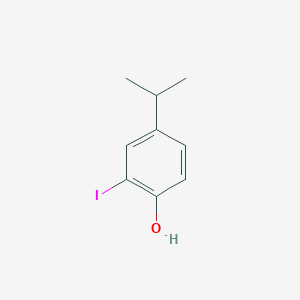
2-iodo-4-propan-2-ylphenol
Descripción general
Descripción
2-iodo-4-propan-2-ylphenol is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a propan-2-yl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-propan-2-ylphenol can be achieved through several methods. One common approach involves the iodination of 4-(propan-2-yl)phenol using iodine and an oxidizing agent such as sodium iodate. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-iodo-4-propan-2-ylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Quinones and other oxidized phenolic compounds.
Coupling: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
2-iodo-4-propan-2-ylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-iodo-4-propan-2-ylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenol: Similar structure but lacks the propan-2-yl group.
4-Iodophenol: Iodine atom positioned differently on the phenol ring.
2-Bromophenol: Bromine atom instead of iodine.
Uniqueness
2-iodo-4-propan-2-ylphenol is unique due to the presence of both the iodine atom and the propan-2-yl group, which confer distinct chemical properties and reactivity compared to other iodophenols.
Propiedades
Número CAS |
58456-88-5 |
|---|---|
Fórmula molecular |
C9H11IO |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-iodo-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
Clave InChI |
QRIAFNSSHHQLEI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)O)I |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)O)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
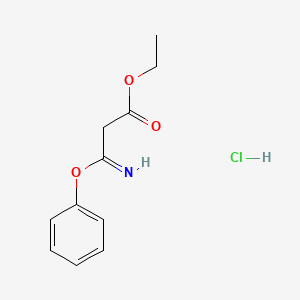
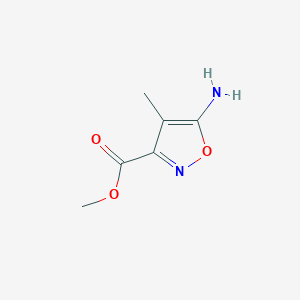
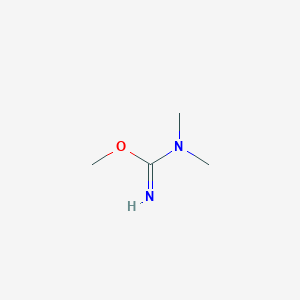
![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)
![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)
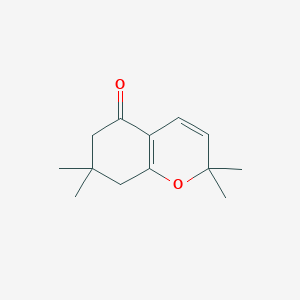
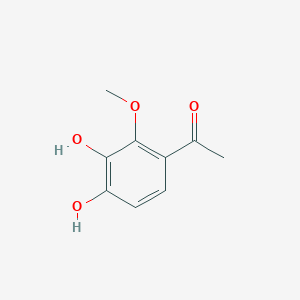
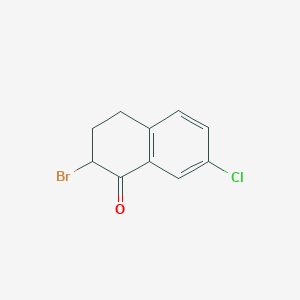
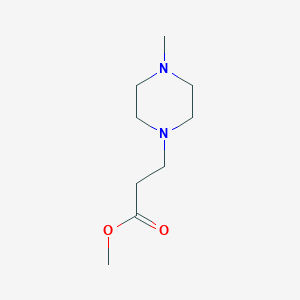
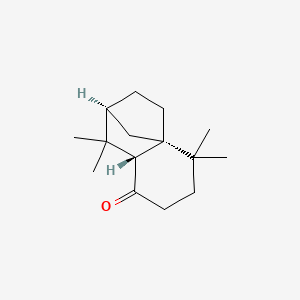
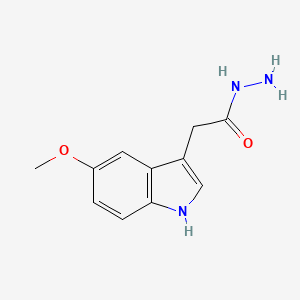
![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)
